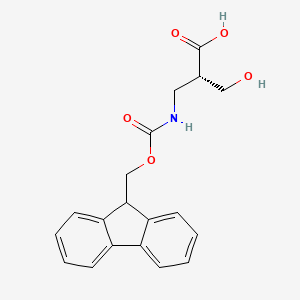
Fmoc-(S)-3-氨基-2-(羟甲基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid is a chiral amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. This compound is particularly significant in the synthesis of peptides and proteins, serving as a building block that ensures the correct sequence and structure of the resulting biomolecules.
科学研究应用
Chemistry
In chemistry, (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid is used extensively in peptide synthesis. Its Fmoc group allows for the stepwise assembly of peptides on solid supports, facilitating the creation of complex peptide sequences.
Biology
Biologically, this compound is crucial in the synthesis of peptides that are used to study protein-protein interactions, enzyme functions, and cellular signaling pathways. It helps in the creation of peptides that mimic natural proteins, aiding in the understanding of biological processes.
Medicine
In medicine, peptides synthesized using this compound are used in drug development. These peptides can act as therapeutic agents, targeting specific proteins or pathways involved in diseases. The compound’s role in ensuring the correct sequence and structure of therapeutic peptides is vital for their efficacy.
Industry
Industrially, the compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics.
作用机制
Target of Action
The primary target of (2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxypropanoic acid, also known as Fmoc-(S)-3-amino-2-(hydroxymethyl)propanoic acid, is the peptide chain in the process of peptide synthesis . The compound plays a crucial role in the construction of a peptide chain on an insoluble solid support .
Mode of Action
The compound operates by attaching to the C-terminal amino acid residue of the target peptide via its carboxyl group . It serves as a temporary protecting group for the α-amino group during the initial resin loading . After the peptide chain assembly, an excess of the second amino acid is introduced, with the carboxy group of this amino acid being activated for amide bond formation . The compound is then removed, and the process continues with the addition of the next amino acid residue .
Biochemical Pathways
The compound is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS). It plays a key role in the self-assembly of FmocF to gel formation . The collective action of different non-covalent interactions plays a role in making FmocF hydrogel .
Pharmacokinetics
It’s known that the compound remains attached to the support throughout the synthesis, which minimizes physical losses . The compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Result of Action
The result of the compound’s action is the successful assembly of a peptide chain. The compound allows for rapid and efficient synthesis of peptides, including those of significant size and complexity .
Action Environment
The compound’s action, efficacy, and stability are influenced by several environmental factors. These include the pH and buffer ions in the self-assembly of FmocF to gel formation . The compound is also influenced by the conditions employed during peptide chain assembly .
生化分析
Biochemical Properties
The Fmoc group plays a key role in the chemical formation of the peptide bond, which requires not only the activation of the carboxyl group of an amino acid but also the protection of the Na-amino group . The Fmoc-(S)-3-amino-2-(hydroxymethyl)propanoic acid interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is largely determined by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks .
Cellular Effects
The cellular effects of Fmoc-(S)-3-amino-2-(hydroxymethyl)propanoic acid are primarily related to its role in peptide synthesis. It influences cell function by enabling the efficient synthesis of peptides, including ones of significant size and complexity . This can have a profound impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Fmoc-(S)-3-amino-2-(hydroxymethyl)propanoic acid involves the nucleophilic substitution of the –NH 2 group of the resin to the acyl carbon of the activated Fmoc-amino acid, followed by the elimination of 1-hydroxybenzotriazole after a proton transfer from the aminium group of the resin linker . This results in the coupling of the Fmoc-amino acid to the resin .
Temporal Effects in Laboratory Settings
The temporal effects of Fmoc-(S)-3-amino-2-(hydroxymethyl)propanoic acid in laboratory settings are largely related to its role in peptide synthesis. Over time, the Fmoc group allows for very rapid and highly efficient synthesis of peptides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid typically involves the following steps:
-
Protection of the Amino Group: : The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Amino Acid+Fmoc-Cl→Fmoc-Amino Acid
-
Hydroxymethylation: : The protected amino acid undergoes hydroxymethylation, where a hydroxymethyl group is introduced at the alpha carbon. This step often involves the use of formaldehyde and a reducing agent like sodium borohydride.
Fmoc-Amino Acid+CH2O+NaBH4→Fmoc-Hydroxymethyl Amino Acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control, leading to higher yields and purity.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
化学反应分析
Types of Reactions
-
Oxidation: : The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like Jones reagent or potassium permanganate.
Fmoc-Hydroxymethyl Amino Acid+Oxidizing Agent→Fmoc-Carboxyl Amino Acid
-
Reduction: : The compound can undergo reduction reactions, particularly the reduction of the Fmoc group under specific conditions.
Fmoc-Hydroxymethyl Amino Acid+Reducing Agent→Deprotected Amino Acid
-
Substitution: : The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Jones reagent, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium carbonate, triethylamine.
Major Products
Oxidized Products: Carboxylated derivatives.
Reduced Products: Deprotected amino acids.
Substituted Products: Various functionalized amino acids.
相似化合物的比较
Similar Compounds
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(methyl)propanoic acid: Similar structure but with a methyl group instead of a hydroxymethyl group.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(carboxymethyl)propanoic acid: Contains a carboxymethyl group instead of a hydroxymethyl group.
Uniqueness
The presence of the hydroxymethyl group in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid provides unique reactivity and functionalization options compared to its analogs. This makes it particularly useful in applications requiring specific modifications or interactions.
By understanding the detailed properties and applications of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid, researchers and industry professionals can better utilize this compound in various scientific and industrial fields.
属性
IUPAC Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-10-12(18(22)23)9-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHKZVWJLHODIG-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
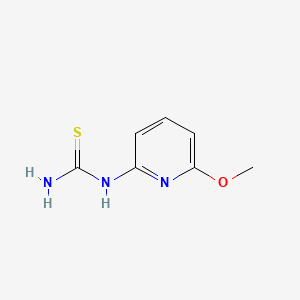


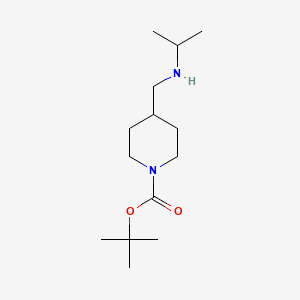
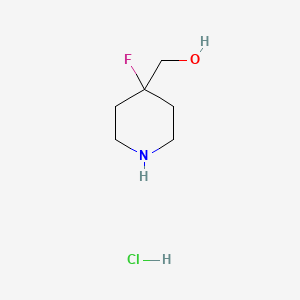

![Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B572049.png)

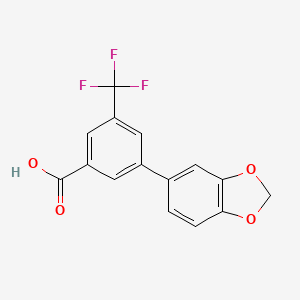


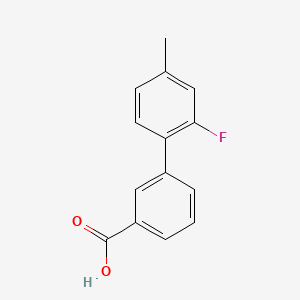
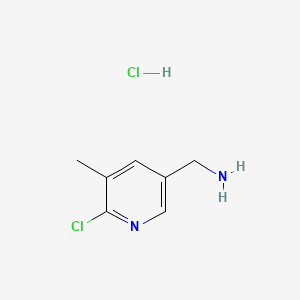
![N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide](/img/structure/B572061.png)
